molecular formula C8H9ClN2O3 B1311178 Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate CAS No. 1194374-11-2

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Cat. No.: B1311178
CAS No.: 1194374-11-2
M. Wt: 216.62 g/mol
InChI Key: XXDGQFANXYGUKC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate (CAS: 435345-05-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₉ClN₂O₃ and a molecular weight of 216.62 g/mol . Its structure features a pyrazine ring substituted with a chlorine atom at position 3 and a ketone group at position 2, linked to an ethyl acetate moiety. Key physical properties include a density of 1.372 g/cm³, a boiling point of 313.2°C, and a flash point of 143.2°C . The compound’s reactivity and applications in medicinal chemistry and materials science are influenced by its electron-withdrawing substituents (chloro and oxo) and the ester group, which enhances solubility and bioavailability.

Properties

IUPAC Name

ethyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDGQFANXYGUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432830
Record name Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-11-2
Record name Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Ethyl Chloroacetate

The primary synthetic route involves the nucleophilic attack of the pyrazinone nitrogen on ethyl chloroacetate, facilitated by a base to deprotonate the nitrogen and enhance nucleophilicity.

  • Reagents: Ethyl chloroacetate, 3-chloro-2-oxopyrazin-1(2H)-one or its precursor.
  • Base: Commonly potassium carbonate or sodium hydroxide to neutralize HCl formed and drive the reaction forward.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are preferred for solubility and reaction rate.
  • Temperature: Typically reflux or elevated temperatures (60–100 °C) to ensure complete conversion.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates.

Alternative Coupling Methods

In some advanced synthetic protocols, coupling reagents such as HATU, BOP, or EDCI in the presence of bases like DIPEA or triethylamine are used to activate carboxylic acid derivatives for amide bond formation, which can be adapted for esterification or related transformations in pyrazinone chemistry.

Representative Preparation Procedure

Step Description Conditions Notes
1 Preparation of 3-chloro-2-oxopyrazin-1(2H)-one From pyrazine derivatives via chlorination and oxidation Purity critical for subsequent step
2 Reaction with ethyl chloroacetate Ethyl chloroacetate (1.1 eq), K2CO3 (1.5 eq), DMF solvent, reflux 80 °C, 6–12 h Inert atmosphere recommended
3 Work-up and purification Quench with water, extract with ethyl acetate, dry over Na2SO4, concentrate Purification by recrystallization or chromatography
4 Characterization NMR, MS, IR to confirm structure and purity Confirm ester and chloro substituent presence

Data Table: Typical Reaction Parameters and Yields

Parameter Typical Range/Value Effect on Reaction
Base K2CO3, NaOH (1.2–1.5 eq) Facilitates nucleophilic substitution
Solvent DMF, Acetonitrile, THF Solubility and reaction rate enhancement
Temperature 60–100 °C Higher temp increases rate but may cause side reactions
Reaction Time 6–12 hours Sufficient for complete conversion
Atmosphere Nitrogen or Argon Prevents oxidation and hydrolysis
Yield 70–85% Dependent on purity of starting materials and control of conditions

Research Findings and Optimization Notes

  • Solvent Choice: DMF is preferred due to its high polarity and ability to dissolve both reactants and base, improving reaction kinetics.
  • Base Selection: Potassium carbonate is mild and effective; stronger bases may lead to side reactions.
  • Temperature Control: Maintaining reflux temperature avoids incomplete reaction; overheating can degrade product.
  • Inert Atmosphere: Use of nitrogen or argon reduces hydrolysis and oxidation, improving yield by approximately 15–20%.
  • Purification: Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures yields high-purity product.
  • Scale-up Considerations: Continuous flow reactors have been reported to improve reproducibility and yield in industrial settings.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Limitations
Direct nucleophilic substitution Ethyl chloroacetate, K2CO3, DMF, reflux 80 °C Simple, high yield, scalable Requires inert atmosphere
Coupling reagent activation HATU or BOP, DIPEA, DMF, room temp to 50 °C Mild conditions, selective More expensive reagents
Continuous flow synthesis Same reagents, flow reactor, controlled temp Enhanced control, reproducible Requires specialized equipment

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is primarily researched for its biological activity, particularly in the context of cancer therapy and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, investigations into related pyrazine derivatives have shown their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study focusing on pyrazine derivatives demonstrated that modifications at the 3-position significantly enhanced the compound’s efficacy against colorectal cancer cells. The mechanism involved the inhibition of the STAT3 signaling pathway, which is crucial for tumor growth and survival .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics.

Data Table: Antimicrobial Efficacy of Pyrazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidineStaphylococcus aureus16 µg/mL
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetatePseudomonas aeruginosa64 µg/mL

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ester groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

The pyrazine ring’s substitution pattern significantly impacts chemical reactivity and biological activity. Comparisons with analogs include:

Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate
  • Molecular Formula : C₉H₁₁BrN₂O₃
  • Key Features : Substitution of chlorine with bromine (larger halogen) and addition of a methyl group at position 4.
  • The methyl group enhances lipophilicity, which may improve membrane permeability in biological systems .
Ethyl 2-(5-chloropyrazin-2-yl)acetate
  • Molecular Formula : C₈H₉ClN₂O₂
  • Key Features : Chlorine at position 5 (vs. 3) and absence of the oxo group.
  • Impact : The lack of an oxo group reduces electrophilicity at the pyrazine ring, diminishing reactivity in nucleophilic substitution reactions compared to the target compound .

Heterocycle Modifications

Replacing the pyrazine core with other nitrogen-containing heterocycles alters aromaticity and electronic properties:

Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate
  • Molecular Formula : C₉H₉ClN₂O₃
  • Key Features : Pyridine ring (6-membered) instead of pyrazine (6-membered with two nitrogens).
  • Impact : Pyridine’s lower nitrogen content reduces electron-deficient character, leading to weaker interactions with biological targets compared to pyrazine derivatives .
Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate
  • Molecular Formula : C₁₃H₁₂ClN₃O₄
  • Key Features : Oxadiazole ring (5-membered with two nitrogens and one oxygen) instead of pyrazine.
  • Impact : The oxadiazole’s electron-rich nature enhances metabolic stability but may reduce affinity for enzymes targeting pyrazine-based scaffolds .

Positional Isomerism and Functional Group Effects

Positional changes in substituents or functional groups lead to distinct properties:

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate
  • Molecular Formula : C₁₀H₉Cl₂N₃O₄
  • Key Features : Hydrazone linkage and nitro group on the aromatic ring.
  • Impact : The nitro group increases oxidative stability but introduces toxicity risks, limiting pharmaceutical applications compared to the target compound’s simpler pyrazine structure .
Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate
  • Molecular Formula : C₈H₁₀N₂O₄
  • Key Features : Hydroxy group at position 3 instead of chlorine.
  • Impact : The hydroxy group enables hydrogen bonding, improving solubility but reducing electrophilicity at the pyrazine ring .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents/Modifications Key Differentiators
Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate C₈H₉ClN₂O₃ 3-Cl, 2-oxo on pyrazine High reactivity due to electron-withdrawing groups
Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1-yl)acetate C₉H₁₁BrN₂O₃ 3-Br, 6-Me, 2-oxo on pyrazine Increased steric hindrance and lipophilicity
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate C₉H₉ClN₂O₃ Pyridine core, 3-Cl, amino-oxo Reduced electron deficiency vs. pyrazine
Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazinylidene]acetate C₁₀H₉Cl₂N₃O₄ Hydrazone, 2-Cl-5-NO₂ on benzene Nitro group enhances stability but adds toxicity risks

Biological Activity

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Overview of this compound

This compound belongs to the pyrazine family and is characterized by a pyrazine ring with a chloro substituent and an ethyl ester group. This structural configuration influences its reactivity and biological interactions, making it a valuable scaffold in drug design and development.

PropertyValue
Molecular FormulaC₈H₉ClN₂O₃
Molar Mass216.62 g/mol
Density1.372 g/cm³
Boiling Point313.245 °C
Flash Point143.246 °C
CAS Number1194374-11-2

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for anticancer properties . Preliminary studies show that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies . The proposed mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival, including the inhibition of the PI3K/Akt pathway.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The chloro and ester groups enhance binding affinity to enzymes involved in metabolic processes.
  • Receptor Modulation : The compound may interact with cellular receptors, altering downstream signaling cascades that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics .

Investigation of Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines (e.g., HeLa, MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity . Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in promoting programmed cell death.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
Ethyl 2-(3-bromo-2-oxopyrazin-1(2H)-yl)acetateBromine vs. chlorine substitutionVaries; generally lower potency
Ethyl 2-(3-methyl-2-oxopyrazin-1(2H)-yl)acetateMethyl group affects reactivityModerate activity
Ethyl 2-(3-nitro-2-oxopyrazin-1(2H)-yl)acetateNitro group introduces different electronic effectsEnhanced anticancer activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : A common synthetic approach involves coupling reactions using precursors like ethyl chloroacetate with heterocyclic amines. For example, diazonium salt intermediates (prepared via diazotization of aniline derivatives) can react with chlorinated diketones or esters under chilled conditions (273 K) in ethanol, followed by sodium acetate trihydrate to neutralize byproducts. Recrystallization from ethanol typically yields pure product (~80% yield). Critical factors include controlled temperature during diazonium addition, stoichiometric balancing of reagents, and solvent selection to minimize side reactions .

Q. What safety precautions are necessary when handling this compound based on its GHS classification?

  • Methodological Answer : The compound is classified under GHS as acutely toxic (Category 4 oral), skin irritant (Category 2), and eye irritant (Category 2A). Researchers must wear nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Emergency protocols should include access to neutralization agents (e.g., ethanol for spills) and medical consultation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetate and pyrazine moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-Cl stretches. Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, as demonstrated in crystallographic studies of analogous pyridazine derivatives. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What are the key steps in the purification process post-synthesis?

  • Methodological Answer : Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted precursors. Recrystallization from ethanol or acetone is preferred for high-purity crystalline products. Centrifugation and vacuum drying (40–50°C) ensure solvent removal without thermal degradation .

Advanced Research Questions

Q. How can computational methods like quantum mechanical calculations be applied to predict the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties such as HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution. These studies predict reactivity sites (e.g., electrophilic regions at the chloro-pyrazine ring) and validate experimental spectral data. Software like Gaussian or ORCA is used, with results cross-referenced against SCXRD bond lengths and angles .

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELXL or WinGX address them?

  • Methodological Answer : Challenges include anisotropic displacement parameter refinement for heavy atoms (e.g., Cl) and resolving twinning in crystals. SHELXL (via WinGX interface) enables robust refinement using high-resolution data, with restraints for thermal motion and hydrogen bonding. ORTEP visualizes anisotropic ellipsoids, while PLATON checks for missed symmetry. For low-resolution data, twin refinement (TWIN/BASF commands) improves accuracy .

Q. How can researchers resolve discrepancies in spectral data between theoretical predictions and experimental results for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts or IR bands) arise from solvent effects or conformational flexibility. Parametrize computational models with explicit solvent (e.g., IEFPCM for ethanol) and compare with experimental conditions. For X-ray vs. DFT geometry mismatches, analyze packing forces in the crystal lattice (e.g., Hirshfeld surface analysis) to identify intermolecular interactions distorting bond angles .

Q. What strategies are recommended for improving the solubility of this compound in aqueous media for biological testing?

  • Methodological Answer : Derivatization (e.g., introducing hydroxyl or amine groups) enhances polarity. Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes improve solubility without denaturing proteins. Micellar solubilization using non-ionic surfactants (e.g., Tween-80) is effective for in vitro assays. Solubility parameters (Hansen solubility spheres) guide solvent selection .

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